lithium;1-chloro-2-methoxybenzene-5-ide
Description
Lithium;1-chloro-2-methoxybenzene-5-ide is a lithium-coordinated aromatic anion characterized by a benzene ring substituted with a chlorine atom at position 1, a methoxy group at position 2, and a deprotonated site at position 3. The electron-withdrawing chlorine and electron-donating methoxy groups create a unique electronic environment, influencing reactivity and stability. However, direct experimental data on its synthesis or properties are absent in the provided evidence.
Properties
CAS No. |
718642-12-7 |
|---|---|
Molecular Formula |
C7H6ClLiO |
Molecular Weight |
148.5 g/mol |
IUPAC Name |
lithium;1-chloro-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H6ClO.Li/c1-9-7-5-3-2-4-6(7)8;/h3-5H,1H3;/q-1;+1 |
InChI Key |
ZDSUACIYJWHLAG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=C(C=[C-]C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-chloro-2-methoxybenzene-5-ide typically involves the reaction of 1-chloro-2-methoxybenzene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures, often around -78°C, to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-chloro-2-methoxybenzene-5-ide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Reduction Reactions: The compound can undergo reduction reactions, such as the Birch reduction, where the aromatic ring is partially reduced to form cyclohexadiene derivatives.
Oxidation Reactions: It can also undergo oxidation reactions, although these are less common due to the presence of the electron-donating methoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents such as sodium or lithium in liquid ammonia are used for Birch reduction. The reaction is performed at low temperatures to stabilize the intermediate species.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while reduction reactions can produce cyclohexadiene derivatives.
Scientific Research Applications
Lithium;1-chloro-2-methoxybenzene-5-ide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of lithium;1-chloro-2-methoxybenzene-5-ide involves its reactivity as an organolithium compound. The lithium atom acts as a strong nucleophile, allowing the compound to participate in various nucleophilic substitution reactions. The presence of the methoxy group can influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Lithium Salts and Analogues
Table 2: Substituent Effects on Aromatic Reactivity
Research Findings and Limitations
- Synthesis Gaps: No direct synthesis or characterization data for this compound are available in the evidence. Analogous lithium-mediated reactions (e.g., –2) suggest plausible synthetic routes but require validation.
- Reactivity Predictions: The compound’s reactivity may resemble lithium arenides but with modified kinetics due to substituent effects.
- Stability Concerns: Chlorine’s electronegativity and methoxy’s steric bulk could destabilize the anion, necessitating low-temperature handling, as inferred from LiCN reactions () .
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